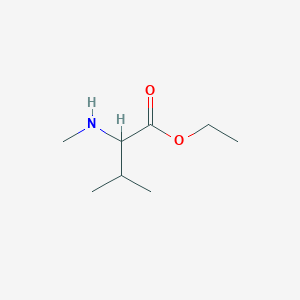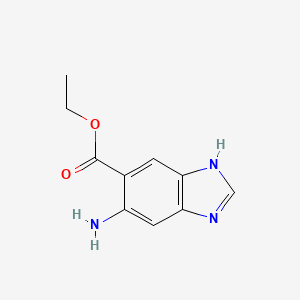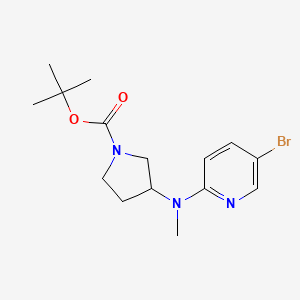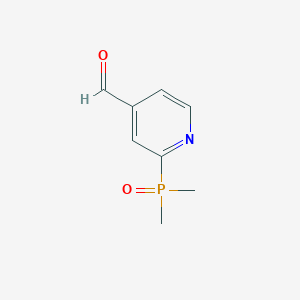
Ethyl methylvalinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methylvalinate is an organic compound with the molecular formula C8H16O2. It is an ester formed from the reaction of ethanol and methylvaleric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl methylvalinate can be synthesized through esterification, where ethanol reacts with methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the reactants flow over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methylvalinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and methylvaleric acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohols.
Oxidation: Though less common, oxidation of this compound can occur under strong oxidative conditions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Ethanol and methylvaleric acid.
Reduction: Ethanol and methylvaleric alcohol.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl methylvalinate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl methylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release ethanol and methylvaleric acid. These products can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl methylvalinate is similar to other esters like ethyl acetate and methyl butyrate. it is unique due to its specific structure and the presence of the methylvaleric acid moiety. This gives it distinct physical and chemical properties, such as its characteristic odor and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor industry.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
ethyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7,9H,5H2,1-4H3 |
Clé InChI |
JEMBJPGDNVXKKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)

![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)


![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
